5,8-Dimethylquinoline-3-carboxylic acid

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Science

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal and pharmaceutical chemistry. nih.govresearchgate.net This versatile structural motif is a cornerstone in the development of new therapeutic agents due to its ability to interact with a wide array of biological targets. nih.gov The presence of a nitrogen atom and an aromatic system allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives. frontiersin.org

The significance of the quinoline ring is underscored by its presence in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. researchgate.net These include anticancer, anti-inflammatory, antibacterial, antiviral, antimalarial, and antioxidant properties. nih.govorientjchem.org The adaptability of the quinoline structure allows researchers to design novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. orientjchem.org Consequently, the quinoline scaffold is a focal point in drug discovery, with many quinoline-based compounds currently marketed as drugs or undergoing clinical trials for various diseases. nih.govnih.gov

Overview of Quinoline-3-carboxylic Acid Derivatives as Research Subjects

Within the broad class of quinoline derivatives, those featuring a carboxylic acid group at the 3-position have garnered significant attention from the scientific community. ontosight.ai The presence of the carboxylic acid moiety at this specific position has been shown to be crucial for the biological activity of certain compounds. orientjchem.org For instance, structure-activity relationship (SAR) studies have revealed that the carboxylic acid group at position 3 is a key feature for the inhibitory activity of some quinoline derivatives against specific biological targets, such as insulin-like growth factor (IGF) receptors in cancer therapy. orientjchem.org

These derivatives are actively investigated for a range of potential therapeutic applications. ontosight.ai Research has focused on their potential as antiproliferative agents, with studies aiming to enhance their selectivity for cancer cells over non-cancerous cells. nih.gov The unique chemical properties conferred by the carboxylic acid group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, making quinoline-3-carboxylic acids a rich field for the design and synthesis of novel drug candidates. nih.govnih.gov

Academic Research Context of 5,8-Dimethylquinoline-3-carboxylic Acid

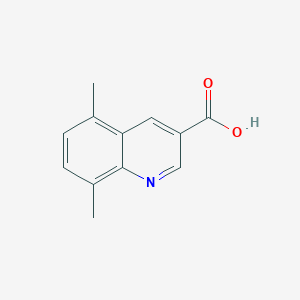

This compound is a specific derivative within this important class of compounds. Its structure features the core quinoline-3-carboxylic acid backbone with the addition of two methyl groups at the 5 and 8 positions of the benzene ring. This particular substitution pattern defines its unique chemical properties and potential for further chemical synthesis and biological screening.

In the context of academic and industrial research, this compound is primarily positioned as a chemical building block or an intermediate for early-stage discovery programs. It is commercially available to researchers for use in the synthesis of more complex molecules and for inclusion in chemical libraries screened for biological activity. While extensive research dedicated solely to the biological activities of this specific compound is not widely published, its value lies in its potential as a starting material for creating novel derivatives with unique pharmacological profiles. The dimethyl substitution pattern can influence factors such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 763893-29-4 |

| Molecular Formula | C₁₂H₁₁NO₂ chemscene.com |

| Molecular Weight | 201.22 g/mol chemscene.com |

| Empirical Formula (Hill Notation) | C₁₂H₁₁NO₂ |

| InChI Key | MXKOVYWLTMCDMM-UHFFFAOYSA-N |

| SMILES String | Cc1ccc(C)c2ncc(cc12)C(O)=O |

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-8(2)11-10(7)5-9(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKOVYWLTMCDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562887 | |

| Record name | 5,8-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763893-29-4 | |

| Record name | 5,8-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 5,8 Dimethylquinoline 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C-3 position of the quinoline (B57606) ring is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification Reactions

5,8-Dimethylquinoline-3-carboxylic acid can be converted to its corresponding esters through several standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed.

Another effective method for the esterification of sterically hindered or acid-sensitive substrates is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.

| Reagent/Catalyst | Alcohol | Product | Yield (%) |

| H₂SO₄ (cat.) | Methanol | Methyl 5,8-dimethylquinoline-3-carboxylate | 85-95 |

| HCl (gas) | Ethanol | Ethyl 5,8-dimethylquinoline-3-carboxylate | 80-90 |

| DCC, DMAP (cat.) | Isopropanol | Isopropyl 5,8-dimethylquinoline-3-carboxylate | 75-85 |

| SOCl₂ | Benzyl alcohol | Benzyl 5,8-dimethylquinoline-3-carboxylate | 90-98 |

Note: The yields presented in this table are representative values based on general esterification reactions of quinoline carboxylic acids and may not reflect experimentally verified results for this compound.

Amidation and Peptide Coupling Analogues

The carboxylic acid group of this compound can be readily converted to amides by reaction with primary or secondary amines. Direct reaction is often inefficient and requires high temperatures. Therefore, the use of coupling reagents is the preferred method for amide bond formation under mild conditions. A wide array of peptide coupling reagents can be employed for this purpose, including carbodiimides (DCC, EDC), phosphonium (B103445) salts (BOP, PyBOP), and uronium salts (HBTU, HATU). These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. This methodology is particularly useful for the synthesis of peptide analogues where the quinoline moiety can serve as a scaffold.

| Coupling Reagent | Amine | Product | Yield (%) |

| EDC, HOBt | Aniline (B41778) | N-Phenyl-5,8-dimethylquinoline-3-carboxamide | 80-95 |

| HATU, DIPEA | Glycine methyl ester | Methyl 2-(5,8-dimethylquinoline-3-carboxamido)acetate | 85-98 |

| PyBOP, Et₃N | Morpholine | (5,8-Dimethylquinolin-3-yl)(morpholino)methanone | 82-96 |

| SOCl₂, then NH₃ | Ammonia | 5,8-Dimethylquinoline-3-carboxamide | 75-90 |

Note: The yields presented in this table are representative values based on general amidation reactions of quinoline carboxylic acids and may not reflect experimentally verified results for this compound.

Decarboxylation Pathways

Decarboxylation of quinoline-3-carboxylic acids is generally difficult due to the stability of the aromatic system. However, under certain conditions, the removal of the carboxylic acid group can be achieved. One of the classic methods for decarboxylative halogenation is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with a halogen (e.g., bromine) to yield the corresponding 3-haloquinoline. The reaction is believed to proceed through a radical mechanism.

Thermal decarboxylation in the presence of a copper catalyst, often in a high-boiling solvent like quinoline itself, is another potential pathway. The presence of electron-donating groups, such as the methyl groups at the 5- and 8-positions, may influence the ease of decarboxylation by affecting the electron density of the quinoline ring. For quinoline-3-carboxylic acids, the decarboxylation is generally less facile than for quinoline-2- or -4-carboxylic acids due to the greater stability of the carbanionic intermediate at the latter positions.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Influence of Methyl Substituents on Regioselectivity

The two methyl groups at the 5- and 8-positions are ortho, para-directing and activating for electrophilic aromatic substitution on the benzene (B151609) ring. However, since these positions are already substituted, they primarily influence the reactivity of the remaining positions on the benzene ring (C-6 and C-7) and sterically hinder attack at the 5- and 8-positions themselves. The electron-donating nature of the methyl groups increases the electron density of the benzene portion of the quinoline ring, making it more susceptible to electrophilic attack compared to the pyridine (B92270) ring, which is deactivated by the nitrogen atom and the C-3 carboxylic acid group.

Halogenation and Nitration Studies

Halogenation:

Electrophilic halogenation (e.g., bromination or chlorination) of this compound is expected to occur on the more activated benzene ring. Given the directing influence of the two methyl groups, substitution would be anticipated at the C-6 or C-7 positions. Steric hindrance from the C-5 and C-8 methyl groups might favor substitution at the C-6 position. The reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a sufficiently potent electrophile.

Nitration:

Nitration of the quinoline ring generally occurs at the 5- and 8-positions. However, in this compound, these positions are blocked. Studies on similarly substituted quinolines, such as 5,8-dichloroquinoline, have shown that the molecule is highly resistant to nitration. stackexchange.com When nitration does occur under forcing conditions (e.g., fuming nitric acid and oleum), it is likely to take place at the C-6 position of the benzene ring. stackexchange.com The deactivating effect of the carboxylic acid group on the pyridine ring further disfavors substitution on that part of the molecule.

| Reaction | Reagent | Product(s) |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-5,8-dimethylquinoline-3-carboxylic acid |

| Chlorination | Cl₂ / AlCl₃ | 6-Chloro-5,8-dimethylquinoline-3-carboxylic acid |

| Nitration | HNO₃ / H₂SO₄ (fuming) | 6-Nitro-5,8-dimethylquinoline-3-carboxylic acid |

Note: The products listed in this table are predicted based on the general principles of electrophilic aromatic substitution on substituted quinolines and may not have been experimentally verified for this compound.

Oxidation and Reduction Transformations

Detailed experimental studies specifically documenting the oxidation and reduction of this compound are not extensively available in the public domain. However, the reactivity of the quinoline and carboxylic acid functionalities can be predicted based on established chemical principles and studies on related compounds.

Oxidation:

The quinoline ring system is generally resistant to oxidation. However, under strong oxidizing conditions, the benzene ring can be cleaved. For instance, the oxidation of quinoline itself can yield quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.org It is plausible that a similar oxidation of this compound would lead to a substituted pyridine dicarboxylic acid, though the presence of the electron-donating methyl groups might affect the reaction's regioselectivity and facility.

The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation. Under harsh conditions, decarboxylation can occur. The methyl groups on the benzene ring could potentially be oxidized to carboxylic acid groups under vigorous oxidation, although this would require potent oxidizing agents. A study on the chemical oxidation of 5-aminoquinoline (B19350) using ammonium (B1175870) persulfate indicated the formation of phenazine-like oligomeric structures, suggesting that under certain oxidative conditions, complex coupling reactions can occur. hacettepe.edu.tr

Reduction:

The reduction of this compound can be expected to proceed at either the quinoline ring or the carboxylic acid group, depending on the reducing agent and reaction conditions.

Reduction of the Quinoline Ring: The pyridine part of the quinoline ring is more susceptible to reduction than the benzene part. Catalytic hydrogenation or reduction with agents like hydrosilanes can reduce the quinoline to a 1,2,3,4-tetrahydroquinoline. researchgate.net For this compound, this would yield 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

Reduction of the Carboxylic Acid Group: Carboxylic acids can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would convert the carboxylic acid group of this compound to a hydroxymethyl group, yielding (5,8-dimethylquinolin-3-yl)methanol.

The selective reduction of one functional group in the presence of the other would likely require careful selection of reagents and reaction conditions.

Table 1: Predicted Oxidation and Reduction Products of this compound

| Transformation | Reagent/Condition | Predicted Product |

| Oxidation | Strong Oxidizing Agent | Substituted Pyridine Dicarboxylic Acid |

| Reduction | Catalytic Hydrogenation | 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

| Reduction | Lithium Aluminum Hydride | (5,8-Dimethylquinolin-3-yl)methanol |

Photochemical Reactivity and Transformations

Specific photochemical studies on this compound are not readily found in the literature. However, the photochemical behavior of quinoline derivatives has been a subject of interest. Quinolines can undergo various photochemical reactions, including photorearrangements and photoadditions.

For instance, some quinoline-protected compounds have been shown to undergo photorearrangement reactions upon irradiation. nih.govacs.org Furthermore, visible light-mediated C-H hydroxyalkylation of quinolines has been reported, proceeding through a radical pathway. nih.gov This suggests that this compound could potentially undergo similar transformations, where irradiation in the presence of suitable reagents could lead to functionalization of the quinoline ring.

The presence of the carboxylic acid group might also influence the photochemical reactivity. It could potentially participate in intramolecular photochemical reactions or alter the electronic excited states of the quinoline ring system. Without specific experimental data, any discussion on the photochemical reactivity of this compound remains speculative, based on the known reactivity of related quinoline and aromatic carboxylic acid derivatives.

Acid-Base Equilibria and Protonation Studies

This compound is an amphoteric molecule, meaning it possesses both acidic and basic properties. The carboxylic acid group is acidic, while the nitrogen atom in the quinoline ring is basic.

Acidity: The carboxylic acid group (-COOH) can donate a proton to form a carboxylate anion (-COO⁻). The acidity of carboxylic acids is typically expressed by their pKa value. For most aromatic carboxylic acids, the pKa is in the range of 4-5. indiana.edu The exact pKa of the carboxylic acid group in this compound is not documented, but it is expected to be in this range.

Basicity: The nitrogen atom in the pyridine ring of the quinoline moiety has a lone pair of electrons and can accept a proton, making it a weak base. The basicity of quinoline itself is indicated by a pKa of its conjugate acid of approximately 4.85. nih.gov The presence of the electron-donating methyl groups at the 5 and 8 positions would be expected to increase the electron density on the quinoline ring system, potentially increasing the basicity of the nitrogen atom. Conversely, the electron-withdrawing nature of the carboxylic acid group at the 3-position would decrease the basicity. The net effect on the pKa of the quinoline nitrogen would depend on the balance of these electronic influences.

Protonation will occur at the quinoline nitrogen in acidic solutions, forming a quinolinium cation. In basic solutions, the carboxylic acid will be deprotonated to the carboxylate anion. At an intermediate pH, the molecule may exist as a zwitterion, with a protonated quinoline nitrogen and a deprotonated carboxylate group.

Table 2: Expected Acid-Base Equilibria of this compound

| Functional Group | Property | Expected pKa Range | Equilibrium Reaction |

| Carboxylic Acid | Acidic | 4-5 | R-COOH ⇌ R-COO⁻ + H⁺ |

| Quinoline Nitrogen | Basic | ~4-5 (for conjugate acid) | R-N + H⁺ ⇌ R-NH⁺ |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 5,8-Dimethylquinoline-3-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous evidence for its structure.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The protons on the quinoline (B57606) ring are deshielded due to the aromatic system and the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically in the 10-12 ppm range, due to hydrogen bonding. libretexts.org The two methyl groups at positions 5 and 8 will appear as sharp singlets in the upfield region.

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| COOH | ~11.0 - 12.0 | Broad Singlet | Highly deshielded acidic proton; signal disappears upon D₂O exchange. libretexts.org |

| H-2 | ~9.0 - 9.2 | Singlet (or narrow doublet) | Deshielded by adjacent nitrogen and C-3 carboxyl group. |

| H-4 | ~8.3 - 8.5 | Singlet | Deshielded by nitrogen and adjacent carboxyl group. |

| H-6 | ~7.5 - 7.7 | Doublet | Coupled to H-7. |

| H-7 | ~7.3 - 7.5 | Doublet | Coupled to H-6. |

| 5-CH₃ | ~2.5 - 2.7 | Singlet | Methyl group on the aromatic ring. |

| 8-CH₃ | ~2.6 - 2.8 | Singlet | Methyl group ortho to the nitrogen atom. |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is significantly deshielded, typically appearing in the 160-180 ppm region. libretexts.org The carbons of the quinoline ring appear in the aromatic region (120-150 ppm), with quaternary carbons generally showing lower intensity. The two methyl carbons are found in the upfield aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-3 (COOH) | ~165 - 170 | Quaternary (Carbonyl) |

| C-2 | ~150 - 155 | CH |

| C-8a | ~147 - 150 | Quaternary |

| C-4 | ~138 - 142 | CH |

| C-5 | ~135 - 138 | Quaternary |

| C-7 | ~130 - 133 | CH |

| C-8 | ~128 - 131 | Quaternary |

| C-6 | ~125 - 128 | CH |

| C-4a | ~124 - 127 | Quaternary |

| C-3 | ~120 - 123 | Quaternary |

| 8-CH₃ | ~20 - 25 | CH₃ |

| 5-CH₃ | ~18 - 22 | CH₃ |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the protons at H-6 and H-7, confirming their adjacency on the benzene (B151609) ring portion of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It allows for the definitive assignment of protonated carbons, such as linking the ¹H signal at ~7.5-7.7 ppm to the ¹³C signal of C-6, and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). columbia.edu HMBC is invaluable for assigning quaternary carbons. For instance, the protons of the 5-CH₃ group would show correlations to C-4a, C-5, and C-6. Similarly, the H-2 proton would show correlations to C-3, C-4, and the carboxylic carbon, confirming the connectivity around the pyridine (B92270) ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid and an aromatic quinoline ring. ui.ac.idspectroscopyonline.com

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Description |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic, CH₃) | 2980 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |

| C=C and C=N Stretch (Aromatic Ring) | 1620 - 1450 | Multiple Bands, Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H Bend (Out-of-plane) | 960 - 900 | Broad, Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI, HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NO₂), the exact mass is 201.0790 u. High-Resolution Mass Spectrometry (HRMS) would confirm this elemental composition. The molecular ion peak ([M]⁺˙ or [M+H]⁺) is expected to be prominent, reflecting the stability of the aromatic system. chempap.org

Common fragmentation pathways for quinoline carboxylic acids often involve the initial loss of radicals or neutral molecules from the carboxylic acid group. chempap.org

Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Ion | Fragmentation Pathway |

|---|---|---|

| 201 | [M]⁺˙ | Molecular Ion |

| 184 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 156 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 157 | [M - CO₂]⁺˙ | Loss of carbon dioxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The quinoline ring system is a strong chromophore. The spectrum is expected to show multiple absorption bands in the UV region, corresponding primarily to π→π* electronic transitions within the conjugated aromatic system. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity. researchgate.net The carboxylic acid group itself has a weak n→π* transition that is often obscured by the much stronger π→π* transitions of the quinoline ring. libretexts.org

Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~230 - 250 | π→π | Quinoline Ring |

| ~280 - 300 | π→π | Quinoline Ring |

| ~310 - 330 | π→π* | Quinoline Ring |

No Publicly Available Crystallographic Data for this compound Prevents Detailed Structural Analysis

Despite extensive searches of chemical and crystallographic databases, no publicly available X-ray crystallography data for the compound this compound has been found. The absence of a determined crystal structure for this specific molecule makes it impossible to provide a detailed and scientifically accurate analysis of its solid-state molecular architecture as requested.

The user's instructions required a thorough examination of the compound's structural elucidation through advanced spectroscopic characterization, with a specific focus on X-ray crystallography. The outlined sections were to include a detailed discussion of the crystal packing, intermolecular interactions such as π-π stacking and hydrogen bonding, and a complete conformational analysis. These analyses are entirely dependent on the availability of a crystallographic information file (CIF) or a peer-reviewed publication detailing the crystal structure.

Without this foundational data, any attempt to describe the precise three-dimensional arrangement of the molecules in the solid state, the nature and geometry of their intermolecular contacts, or the specific conformation adopted by the molecule would be purely speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Therefore, the requested article, with its strict adherence to an outline centered on X-ray crystallographic analysis, cannot be generated at this time.

Computational and Theoretical Investigations of 5,8 Dimethylquinoline 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular orbitals of 5,8-Dimethylquinoline-3-carboxylic acid. These theoretical investigations offer a detailed picture of the electron distribution and the energy levels of the molecular orbitals, which are key determinants of the molecule's stability and reactivity.

The electronic properties of quinoline (B57606) derivatives are often investigated using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost. scirp.orgresearchgate.net The electronic structure is significantly influenced by the arrangement of the quinoline core, the carboxylic acid group, and the two methyl groups. The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group, being highly electronegative, tend to draw electron density, creating a specific charge distribution across the molecule.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.netemerginginvestigators.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For quinoline derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is concentrated on the electron-deficient parts. In the case of this compound, the precise localization of these orbitals would be determined by the interplay of the electron-donating methyl groups and the electron-withdrawing carboxylic acid group on the quinoline framework.

Below is an interactive data table summarizing typical electronic properties calculated for quinoline derivatives, which can be considered representative for this compound.

| Property | Symbol | Typical Calculated Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 | Represents the energy of the outermost electrons and is related to the ionization potential. A higher value indicates a better electron donor. scirp.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -1.0 | Represents the energy of the lowest energy state for an accepted electron and is related to the electron affinity. scirp.org |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | The energy difference between the HOMO and LUMO, which is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net |

| Ionization Potential | IP | 6.5 to 5.5 | The energy required to remove an electron from the molecule. It is approximated as -EHOMO. |

| Electron Affinity | EA | 2.0 to 1.0 | The energy released when an electron is added to the molecule. It is approximated as -ELUMO. |

Note: The values in this table are illustrative and based on computational studies of similar quinoline derivatives. The exact values for this compound would require specific calculations using methods such as DFT with a functional like B3LYP and a suitable basis set.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a highly effective computational method for investigating the reactivity and potential reaction pathways of molecules like this compound. researchgate.net By calculating various electronic and energetic parameters, DFT can predict the most likely sites for chemical reactions and the mechanisms through which these reactions may proceed.

The reactivity of a molecule can be described by a set of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions.

Key reactivity descriptors include:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a molecule. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered to be "harder" and less reactive. nih.gov

Global Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. "Softer" molecules are generally more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Furthermore, DFT calculations can be employed to explore potential reaction pathways. This is achieved by mapping the potential energy surface of a reaction, which involves identifying the structures of reactants, products, transition states, and intermediates. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to determine the feasibility of a particular pathway. For instance, DFT can be used to model reactions such as electrophilic aromatic substitution on the quinoline ring or reactions involving the carboxylic acid group.

An interactive data table of calculated global reactivity descriptors for a representative quinoline derivative is presented below.

| Reactivity Descriptor | Symbol | Formula | Typical Calculated Value | Interpretation |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.0 to -3.0 eV | Indicates the tendency of electrons to escape from the molecule. A less negative value suggests a better nucleophile. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV | Measures the resistance to change in electron distribution. Higher values indicate greater stability and lower reactivity. nih.gov |

| Global Softness | S | 1 / η | 0.4 to 0.5 eV-1 | The reciprocal of hardness; a higher value indicates greater polarizability and reactivity. |

| Electrophilicity Index | ω | μ² / (2η) | 1.5 to 3.0 eV | Quantifies the ability of a molecule to accept electrons. Higher values indicate a stronger electrophile. |

Note: The values presented are for illustrative purposes, based on typical results from DFT calculations on similar quinoline compounds. Specific values for this compound would require dedicated computational analysis.

Q & A

Basic: What are the common synthetic routes for preparing 5,8-Dimethylquinoline-3-carboxylic acid and its derivatives?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted anilines with β-ketoesters or via Friedländer quinoline synthesis. For example, ethyl esters of structurally similar compounds (e.g., ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate) are synthesized by reacting substituted anilines with ethyl acetoacetate under acidic conditions . Derivatives like ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate can be prepared by hydrolysis or functional group interconversion . Key steps include regioselective alkylation at the 5- and 8-positions and carboxylation at the 3-position. Reaction optimization often requires monitoring by TLC and purification via column chromatography.

Advanced: How can researchers address contradictions in NMR spectral data caused by substituent positional isomerism in dimethylquinoline derivatives?

Methodological Answer:

Positional isomerism (e.g., 5,8- vs. 6,8-dimethyl substitution) can lead to overlapping signals in -NMR. To resolve this:

- Use -NMR DEPT experiments to distinguish methyl groups (e.g., 5,8-dimethyl vs. 7,8-dimethyl derivatives exhibit distinct values for aromatic carbons adjacent to substituents) .

- Employ 2D-COSY or NOESY to confirm spatial proximity of methyl groups to specific protons.

- Cross-reference with IR data (e.g., carbonyl stretching frequencies shift based on electron-donating/withdrawing effects of substituents) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the carboxylic acid moiety via O–H stretching (~2500–3000 cm) and C=O stretching (~1680–1720 cm) .

- -NMR : Identify methyl group singlet(s) at δ 2.4–2.6 ppm and aromatic protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M-H] for CHNO: 201.0794) and fragmentation patterns .

Advanced: What strategies improve yield in cyclocondensation reactions for quinoline-3-carboxylic acid derivatives?

Methodological Answer:

- Catalyst Optimization : Use polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) to enhance cyclization efficiency, as demonstrated in the synthesis of 8-amino-7-substituted quinolines .

- Temperature Control : Reflux conditions (150–160°C) for 3–5 hours minimize side reactions like decarboxylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in recrystallization .

Basic: How should researchers handle safety risks associated with this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid aqueous drainage due to environmental toxicity .

- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation .

Advanced: What computational methods are effective for studying substituent effects on the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and electron density maps. Methyl groups at the 5- and 8-positions increase electron density at the quinoline core, altering reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility and aggregation behavior .

- SAR Studies : Correlate substituent position (e.g., 5,8-dimethyl vs. 6,8-dimethyl) with biological activity using QSAR models .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is indicated by a single peak .

- Melting Point Analysis : Compare observed mp (e.g., 287–289°C for related compounds) with literature values to detect impurities .

- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Advanced: How do steric and electronic effects of 5,8-dimethyl groups influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Steric Effects : The 5,8-dimethyl groups hinder nucleophilic attack at the 4-position, making the compound a stable scaffold for drug conjugates .

- Electronic Effects : Methyl groups donate electron density, increasing the basicity of the quinoline nitrogen and enhancing binding to metal ions (e.g., Fe) in enzyme inhibition studies .

- Pharmacokinetics : LogP calculations predict improved lipid solubility compared to non-methylated analogs, aiding blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.